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molecular formula C12H15F3N2O2S B8320582 2-Methyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine

2-Methyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine

Cat. No. B8320582
M. Wt: 308.32 g/mol
InChI Key: JZPYAUVAAIYIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1CN(C(=O)OC(C)(C)C)CCN1S(=O)(=O)c1ccc(C(F)(F)F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:29]1[O:30][CH2:31][CH2:32][O:33][CH2:34]1.[CH3:1][CH:2]1[CH2:3][N:4]([C:21]([O:22][C:23]([CH3:24])([CH3:25])[CH3:26])=[O:27])[CH2:5][CH2:6][N:7]1[S:8](=[O:9])(=[O:10])[c:11]1[cH:12][cH:13][c:14]([C:17]([F:18])([F:19])[F:20])[cH:15][cH:16]1.[ClH:28]>>[CH3:1][CH:2]1[CH2:3][NH:4][CH2:5][CH2:6][N:7]1[S:8](=[O:9])(=[O:10])[c:11]1[cH:12][cH:13][c:14]([C:17]([F:18])([F:19])[F:20])[cH:15][cH:16]1.[ClH:28]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1COCCO1
Name
CC1CN(C(=O)OC(C)(C)C)CCN1S(=O)(=O)c1ccc(C(F)(F)F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1CN(C(=O)OC(C)(C)C)CCN1S(=O)(=O)c1ccc(C(F)(F)F)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
CC1CNCCN1S(=O)(=O)c1ccc(C(F)(F)F)cc1
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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